4-Chloro-5-methyl-2-nitro-N-phenylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-7-12(13(16(17)18)8-11(9)14)15-10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
YNGFUTXVOZXJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 5 Methyl 2 Nitro N Phenylaniline and Analogues
Classical and Contemporary Approaches to Carbon-Nitrogen Bond Formation
The construction of the N-phenylaniline core is a cornerstone of synthesizing the target compound. Several powerful reactions have been developed and refined for this purpose.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aniline (B41778) Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comrsc.org In the context of synthesizing 4-Chloro-5-methyl-2-nitro-N-phenylaniline, an SNAr reaction would typically involve the displacement of a leaving group, such as a halide, from a nitro-activated benzene (B151609) ring by an aniline derivative. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. youtube.com
The efficiency of SNAr reactions can be influenced by the nature of the solvent, with polar aprotic solvents being commonly used. acsgcipr.org However, recent advancements have demonstrated the feasibility of conducting these reactions in more environmentally benign aqueous media, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to enhance solubility. d-nb.info The choice of base is also critical and can significantly impact the reaction outcome. rsc.org For instance, the synthesis of related N-phenylaniline derivatives has been achieved through the SNAr reaction of a substituted chlorobenzoic acid with an amine like piperidine. researchgate.net
| Factor | Description | Impact on Reaction |
| Activating Group | Strongly electron-withdrawing group (e.g., -NO₂) on the aromatic ring. | Essential for facilitating nucleophilic attack and stabilizing the reaction intermediate. youtube.com |
| Leaving Group | Typically a halide (e.g., -Cl, -F). | The nature of the leaving group can affect the reaction rate. |
| Nucleophile | Aniline or a substituted aniline derivative. | The nucleophilicity of the amine influences the reaction kinetics. |
| Solvent | Traditionally polar aprotic solvents (e.g., DMF, DMSO). | Modern methods explore greener alternatives like water with surfactants or polymers. acsgcipr.orgd-nb.info |
| Base | Inorganic or organic bases. | The strength and type of base can significantly affect the reaction yield and rate. rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions in N-Phenylaniline Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the synthesis of N-phenylanilines. nih.govwikipedia.org This reaction allows for the formation of C-N bonds between aryl halides or triflates and amines under relatively mild conditions. wikipedia.orgacsgcipr.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the substrate scope and efficiency of this transformation. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org This methodology is highly valued for its functional group tolerance and its applicability to a wide range of substrates, making it a key strategy for synthesizing complex aniline derivatives. nih.govorganic-chemistry.org The choice of ligand, base, and solvent is crucial for optimizing the reaction conditions. acsgcipr.orgcapes.gov.br
| Component | Role | Common Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Biarylphosphines (e.g., XPhos, SPhos), NHCs. capes.gov.brorganic-chemistry.org |
| Aryl Halide/Sulfonate | The electrophilic coupling partner. | Aryl chlorides, bromides, iodides, and triflates. acsgcipr.org |
| Amine | The nucleophilic coupling partner. | Primary and secondary anilines. |
| Base | Promotes the deprotonation of the amine. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Provides the reaction medium. | Toluene, dioxane, THF. acsgcipr.org |
Copper-Catalyzed Ullmann-Type Aminations
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgwikipedia.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern variations have been developed that proceed under milder conditions with catalytic amounts of copper. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org
The Goldberg reaction, a specific type of Ullmann condensation, focuses on the synthesis of N-phenylanilines from anilines and aryl halides. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. The addition of ligands, such as diamines or acetylacetonates, can improve the efficiency and substrate scope of the reaction. wikipedia.org Recent advancements include copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids to construct diarylamines, where the nitro group is reduced in situ. chemistryviews.orgnih.govthieme-connect.com
Reductive Pathways from Nitro Precursors to Anilines
The reduction of a nitro group is a fundamental transformation in the synthesis of anilines. researchgate.netorganic-chemistry.org This step is crucial if the synthetic strategy involves introducing the nitro group prior to the formation of the final aniline product. A wide array of reducing agents and methods are available, offering varying degrees of chemoselectivity. wikipedia.orgacs.org
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C). youtube.com This method is highly efficient but may also reduce other functional groups like alkenes or remove halogens. youtube.com
Metal/Acid Systems: Combinations like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol (B145695) are classic and effective methods that are often milder and more chemoselective than catalytic hydrogenation. acs.orgyoutube.com
Other Reducing Agents: A variety of other reagents have been developed, including sodium hydrosulfite (Na₂S₂O₄), hydrazine (B178648) with a catalyst, and activated iron. researchgate.netorganic-chemistry.org
The choice of reducing agent is critical to ensure that other functional groups present in the molecule, such as the chloro and methyl groups in this compound, remain intact.
Regioselective Functionalization and Advanced Synthetic Protocols
The precise placement of substituents on the aromatic rings is essential for the synthesis of this compound. This requires the use of regioselective functionalization techniques.
Directed Nitration and Halogenation Methodologies
The introduction of the nitro and chloro groups at specific positions on the aniline or phenyl rings can be achieved through electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming electrophile.
Nitration: The nitration of an aniline derivative is a common method to introduce a nitro group. hopemaxchem.com However, the strong activating and basic nature of the amino group can lead to over-nitration and oxidation side reactions. hopemaxchem.com To control the reaction, the amino group is often protected, for example, by acetylation to form an acetanilide (B955). The less activating acetyl group directs the nitration primarily to the ortho and para positions. hopemaxchem.comyoutube.com Subsequent hydrolysis of the acetyl group reveals the free amino group.
Halogenation: The introduction of a chlorine atom can be achieved through electrophilic halogenation. The directing effects of the existing substituents will guide the position of chlorination. For a precursor like 4-chloro-2-methylphenol, nitration can be directed to a specific position to yield a key intermediate. google.com
Advanced synthetic protocols may involve a sequence of these reactions, carefully planned to achieve the desired substitution pattern. For instance, a synthetic route might start with a substituted aniline or phenol, followed by a series of protection, nitration, halogenation, and deprotection steps, culminating in a cross-coupling reaction to form the final N-phenylaniline structure. The regioselective nitration of N-alkyl anilines using reagents like tert-butyl nitrite (B80452) has also been reported as an efficient method. researchgate.net
Selective Alkylation and Methylation Techniques for Aromatic Rings
The introduction of alkyl groups, such as a methyl group, onto an aromatic ring is a fundamental transformation in organic synthesis. For precursors to this compound, selective methylation is crucial for defining the final substitution pattern.
Historically, the Friedel-Crafts reaction has been a cornerstone of aromatic alkylation. This method involves reacting an aromatic compound with an alkylating agent, like an alkyl halide, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com However, this reaction can be limited by issues such as polysubstitution and rearrangement of the alkyl group. For anilines, the amino group is a strong activating group, but it readily complexes with the Lewis acid catalyst, which deactivates the ring and can lead to undesired side reactions. google.com
Modern synthetic chemistry has developed more refined methods to overcome these challenges. Catalytic approaches using various transition metals offer greater selectivity and milder reaction conditions. For instance, cyclometalated ruthenium complexes have been shown to be effective for the methylation of anilines using methanol (B129727) as the methylating agent. rsc.org This process, known as a hydrogen autotransfer reaction, proceeds under relatively mild conditions (e.g., 60 °C) and offers high selectivity. rsc.org Another approach involves the use of NaY faujasite, a type of zeolite, as a catalyst for the mono-N-methylation of functionalized anilines with methyl alkyl carbonates, demonstrating high chemoselectivity by preserving other functional groups. acs.org
For ring-specific methylation, the choice of starting material and directing groups is paramount. The position of the methyl group in this compound is meta to the chloro group and ortho to the nitro group. The synthesis would likely involve methylation of a pre-substituted ring where existing functional groups direct the incoming methyl group to the desired position. For example, a process for preparing the related 4-chloro-2-methyl-5-nitrophenol (B2449075) involves the nitration of a 4-chloro-2-methylphenylsulphonate precursor. google.com This highlights a strategy where the methylation precedes nitration.
Protecting Group Chemistry in Multi-Step Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. youtube.com They temporarily mask a reactive functional group to prevent it from interfering with subsequent reaction steps. youtube.com The amino group (-NH₂) in aniline is particularly susceptible to oxidation, especially during nitration, which is a necessary step for introducing the nitro group (-NO₂). uomustansiriyah.edu.iq
A classic and highly relevant example is the synthesis of p-nitroaniline from aniline. Direct nitration of aniline with a standard nitrating mixture (concentrated nitric and sulfuric acids) results in extensive oxidation and the formation of a mixture of products. uomustansiriyah.edu.iq To circumvent this, the amino group is first "protected."
Protection Step: The most common protection strategy for anilines is acylation, typically by reacting the aniline with acetic anhydride (B1165640) to form acetanilide. uomustansiriyah.edu.iq The resulting amide group is less activating and less susceptible to oxidation than the free amine. This protection also introduces steric bulk, which favors substitution at the para position.
Reaction Step: The protected acetanilide can then be safely nitrated. The acetyl group directs the electrophilic substitution primarily to the para position, yielding p-nitroacetanilide as the major product. uomustansiriyah.edu.iq
Deprotection Step: After nitration, the protecting acetyl group is removed by hydrolysis (e.g., by heating with aqueous acid or base) to reveal the free amino group, yielding the final p-nitroaniline product. uomustansiriyah.edu.iq
This protection/deprotection sequence is a fundamental strategy that would be critical in synthesizing this compound to ensure the correct placement of the nitro group without oxidizing the sensitive amino functionality. Various protecting groups are available for amines, including carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), each with specific conditions for application and removal, allowing chemists to tailor the synthetic route. youtube.comnih.gov
Continuous Flow Reactor Applications for Enhanced Synthesis Efficiency
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. The synthesis of substituted anilines and their precursors can be significantly enhanced through the use of flow reactors.
Key advantages of continuous flow systems include:
Enhanced Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation. This is crucial for controlling highly exothermic reactions like nitration, preventing temperature spikes that can lead to side products and unsafe conditions.
Improved Mass Transfer: The mixing of reactants in flow reactors is often much more efficient and reproducible than in large batch reactors, leading to more consistent product quality and yields.
Increased Safety: The small internal volume of a flow reactor means that only a small quantity of material is reacting at any given moment, minimizing the risks associated with hazardous intermediates or runaway reactions.
Scalability: Scaling up a flow process typically involves running the reactor for a longer period or using multiple reactors in parallel, which is often simpler and more reliable than redesigning a large-scale batch reactor.
A relevant application is the chemoenzymatic synthesis of anilines using an immobilized nitroreductase in a continuous flow system. This method avoids the need for high-pressure hydrogen gas and precious-metal catalysts, and the flow setup allows for the reuse of cofactors, demonstrating a sustainable and efficient approach to aniline production. acs.org Similarly, intensified hydrogenation processes for nitroarenes have been developed in flow reactors, showcasing the potential for safer and more efficient reduction steps in the synthesis of aniline derivatives. acs.org
Green Chemistry Principles in the Synthesis of Substituted Anilines
The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The synthesis of substituted anilines has been a key area for the application of these principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.orgjocpr.com
Solvent-Free and Environmentally Benign Reaction Conditions
A major source of waste in the chemical industry comes from the use of organic solvents. researchgate.net Consequently, developing solvent-free or environmentally benign reaction conditions is a primary goal of green chemistry.
Several strategies have been developed for the synthesis of substituted anilines under such conditions:
Neat Reactions: Performing reactions without any solvent ("neat") is an ideal scenario. A novel method for synthesizing (β-amino)nitriles, which can be precursors to anilines, was developed as a neat reaction, eliminating solvent waste entirely. researchgate.net
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and have negligible vapor pressure, making them potential green alternatives to volatile organic solvents. They have been successfully used as media for the selective N-alkylation of anilines. rsc.org The properties of the ionic liquid can even be tuned to influence the selectivity of the reaction.
Water as a Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An atom-economical synthesis of N-substituted carbazoles from 2-aminobiaryls has been reported using water as the solvent. researchgate.net Similarly, nickel(II)-catalyzed annulation reactions to form complex indole (B1671886) derivatives have been developed in water. researchgate.net
The following table summarizes examples of greener reaction conditions for aniline synthesis.
| Reaction Type | Reagents/Catalyst | Solvent | Key Advantage |
| Domino Process | Caesium fluoride (B91410) (CsF) | Solvent-Free | Minimized waste, reduced cost. researchgate.net |
| Friedel-Crafts | Brönsted acidic ionic liquid | Solvent-Free | Metal-free, good to excellent yields. rsc.org |
| N-Alkylation | Alkyl halides, K₂CO₃ | Ionic Liquid | High selectivity, environmentally benign medium. |
| Thiolation of Indoles | Graphene oxide | Water | Recyclable catalyst, environmentally friendly. researchgate.net |
Catalyst Development for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, as catalysts allow for reactions to occur with higher efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric reagents. rsc.org The traditional Béchamp process for reducing nitrobenzene (B124822) to aniline, for example, uses stoichiometric iron filings and generates large amounts of iron oxide sludge, resulting in poor atom economy. rsc.org
Modern catalyst development focuses on several key areas:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of nitroarenes to anilines. acs.orgnih.gov Research continues to optimize these catalysts, such as using alumina-supported palladium catalysts for high-temperature aniline synthesis to improve heat recovery and process efficiency. nih.gov
Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity under very mild conditions (ambient temperature and pressure, neutral pH). Nitroreductase (NR) enzymes can be used to reduce nitroaromatics. acs.org When coupled with other catalysts to reduce the intermediate hydroxylamine, they provide a highly chemoselective route to anilines in aqueous media, avoiding the need for precious metals and high-pressure hydrogen. acs.orgrsc.org
Earth-Abundant Metal Catalysts: There is a significant drive to replace catalysts based on precious metals (like palladium, platinum, and ruthenium) with those based on more abundant and less toxic metals like iron, copper, or aluminum. rsc.orgrsc.org For example, AlCl₃ has been used for chemoselective reductive amination of carbonyl compounds. rsc.org
Utilization of Mild Reaction Conditions and Atom-Economical Approaches
The concept of atom economy , developed by Barry Trost, is a central tenet of green chemistry. rsc.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" because they generate little or no waste. rsc.orgresearchgate.net
Catalytic hydrogenation is a prime example of an atom-economical approach for the synthesis of anilines from nitroarenes. jocpr.com Nitroarene + 3 H₂ --(Catalyst)--> Aniline + 2 H₂O
In this reaction, the only byproduct is water, leading to a much higher atom economy than older stoichiometric methods. rsc.org The development of catalysts that can perform this transformation using molecular hydrogen under mild conditions (low temperature and pressure) is a key research goal. cbseacademic.nic.in
Methods that demonstrate mild conditions and atom economy include:
The three-component synthesis of meta-substituted anilines from acetone, amines, and 1,3-diketones can be performed under conventional heating or more efficiently with microwave irradiation, illustrating the use of alternative energy sources to promote reactions. rsc.org
Catalytic reductive amination using AlCl₃ and polymethylhydrosiloxane (B1170920) (PMHS) proceeds without an inert atmosphere and tolerates a wide range of functional groups. rsc.org
The development of chemoenzymatic processes that operate at atmospheric pressure and in aqueous media represents the pinnacle of mild reaction conditions. acs.org
By focusing on catalyst design, solvent choice, and reaction type, chemists can create synthetic pathways to compounds like this compound that are not only efficient but also significantly more sustainable.
Reactivity and Mechanistic Investigations of 4 Chloro 5 Methyl 2 Nitro N Phenylaniline Transformations
Electrophilic Aromatic Substitution Reactivity of the Substituted Phenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions on 4-Chloro-5-methyl-2-nitro-N-phenylaniline are dictated by the interplay of the activating and deactivating effects of its various substituents. lumenlearning.comunizin.org
Influence of Halogen and Nitro Substituents on Ring Activation and Deactivation
The presence of multiple substituents on the phenyl ring significantly modulates its reactivity towards incoming electrophiles. Substituents are broadly classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring. sparkl.me
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org In the target molecule, the key activating groups are:
-NH-phenyl (Anilino group): The nitrogen atom's lone pair of electrons strongly donates into the attached phenyl ring via resonance, making it a powerful activating group. wikipedia.orgbyjus.com This effect is most pronounced at the ortho and para positions.
-CH₃ (Methyl group): Alkyl groups are weak activators, donating electron density primarily through an inductive effect and hyperconjugation. unizin.org
Deactivating Groups: These groups withdraw electron density from the aromatic ring, reducing its nucleophilicity and slowing the rate of electrophilic substitution. lumenlearning.com The deactivating groups on the target molecule are:
-NO₂ (Nitro group): The nitro group is a very strong deactivating group due to both a powerful electron-withdrawing resonance effect and an inductive effect. unizin.orgcognitoedu.org
Positional Selectivity in Further Functionalization Reactions
The directing effect of each substituent determines the position of substitution for an incoming electrophile. cognitoedu.org Groups that donate electrons (activators) direct incoming groups to the ortho and para positions, while electron-withdrawing groups (deactivators) direct to the meta position. libretexts.org
For this compound, two rings are available for substitution.
Ring A (Substituted with -Cl, -CH₃, -NO₂): This ring is heavily deactivated. The directing effects are conflicting. The powerful -NO₂ group directs meta to itself (positions 4 and 6). The -Cl group directs ortho/para (positions 3 and 5), and the -CH₃ group also directs ortho/para (positions 4 and 6). Given the strong deactivation, forcing conditions would be required for any substitution on this ring.
Ring B (Substituted with -NH-): This ring is strongly activated by the anilino group, which is a powerful ortho, para-director. byjus.comcdnsciencepub.com Therefore, electrophilic attack will overwhelmingly favor the ortho and para positions of this ring.
The following table summarizes the directing effects which predict the outcome of further functionalization.
| Ring | Position | Substituent | Effect | Directing Influence | Predicted Site of Attack |
| A | 1 | -NH-R | Activating | Ortho, Para | Low |
| A | 2 | -NO₂ | Deactivating | Meta | Low |
| A | 4 | -Cl | Deactivating | Ortho, Para | Low |
| A | 5 | -CH₃ | Activating | Ortho, Para | Low |
| B | 1' | -NH-Ar | Activating | Ortho, Para | High |
Based on this analysis, electrophilic functionalization reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur almost exclusively at the para-position (C4') of the unsubstituted phenyl ring due to the powerful directing effect of the anilino nitrogen and less steric hindrance compared to the ortho positions.
Nucleophilic Reactivity of the Arylamine Moiety
The secondary amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic species. The nucleophilicity of this nitrogen is modulated by the electronic effects of the two attached aryl rings.
Amination Reactions with Electrophilic Centers
The term "amination" can refer to the arylamine acting as a nucleophile. The nitrogen center can attack various electrophiles. The nucleophilicity of the nitrogen in N-phenylaniline is less than that of a simple alkylamine because the lone pair is delocalized into the aromatic systems. However, it remains sufficiently nucleophilic to react with strong electrophilic centers. Studies on the reaction of substituted anilines with electrophilic heteroaromatic compounds, for example, demonstrate this reactivity, which typically proceeds through a nucleophilic aromatic substitution mechanism involving the formation of a Meisenheimer complex.
Acylation and Alkylation at the Nitrogen Atom
The secondary amine functionality is readily susceptible to acylation and alkylation. These reactions are standard transformations for arylamines and provide a route to more complex derivatives.
Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivative (an amide). For instance, reacting the title compound with acetic anhydride (B1165640) would yield N-acetyl-4-chloro-5-methyl-2-nitro-N-phenylaniline. This type of reaction is common for protecting amine groups or for building more complex molecular architectures. magritek.com
Alkylation: The direct alkylation of secondary amines with alkyl halides can be challenging as the resulting tertiary amine is often more nucleophilic, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. libretexts.orggoogle.com However, selective mono-alkylation can be achieved under specific conditions, for example, by using specific catalysts or a large excess of the starting amine. organic-chemistry.orgorganic-chemistry.org
The table below shows representative reactions at the nitrogen atom.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride (CH₃COCl) | N-acylated aniline (B41778) (Amide) |
| Alkylation | Methyl Iodide (CH₃I) | N-methylated aniline (Tertiary Amine) |
| Sulfonylation | Benzenesulfonyl Chloride | N-sulfonylated aniline (Sulfonamide) |
Reductive and Oxidative Pathways of Functional Groups
The functional groups on the molecule, particularly the nitro group, are susceptible to redox reactions.
The most significant transformation in this class is the reduction of the nitro group. The aromatic nitro group can be selectively reduced to a primary amine (-NH₂) under various conditions. This transformation is crucial in the synthesis of dyes, pharmaceuticals, and other fine chemicals. nih.gov Given the presence of a chloro-substituent, care must be taken to choose a reduction method that avoids hydrodehalogenation (replacement of the halogen with hydrogen).
Several methods are available for the chemoselective reduction of nitroarenes in the presence of halides:
Catalytic Hydrogenation: Using specific catalysts like sulfided platinum (Pt/S) or palladium on carbon (Pd/C) with a hydrogen source can achieve high selectivity for the nitro group reduction without affecting the C-Cl bond. nih.govacs.org
Metal/Acid Systems: Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for nitro group reduction. google.com
Transfer Hydrogenation: Using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C) is a mild and effective method for reducing nitro groups while leaving halogens intact. nih.govorganic-chemistry.org
The reduction of the nitro group in this compound would yield 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine , a valuable intermediate containing two distinct amine functionalities.
The following table outlines potential reduction pathways.
| Reagent System | Functional Group Targeted | Product | Selectivity Notes |
| H₂, Pd/C or Pt/S | -NO₂ | Amine | High selectivity for nitro group over halogen. nih.govnih.gov |
| Fe, HCl | -NO₂ | Amine | Classic, robust method. google.com |
| NaBH₄, Catalyst (e.g., CuFe₂O₄) | -NO₂ | Amine | Catalytic systems with NaBH₄ are effective for nitroaniline reduction. nih.govresearchgate.net |
| Hydrazine, Pd/C | -NO₂ | Amine | Mild conditions, good for preserving halogen substituents. nih.govorganic-chemistry.org |
Oxidative pathways for this molecule are less common and would likely lead to degradation under harsh conditions. The aniline moieties are sensitive to oxidation and can form complex colored products.
Selective Reduction of the Nitro Group to Amino Functionality
The selective reduction of the nitro group in aromatic compounds, particularly in the presence of other reducible functionalities like halogens, is a crucial transformation in organic synthesis. For this compound, the goal is its conversion to 5-chloro-4-methyl-N1-phenylbenzene-1,2-diamine. This requires reagents that chemoselectively reduce the nitro group without causing hydrogenolysis (cleavage) of the carbon-chlorine bond.
Several methods are effective for this purpose:
Metal-Based Reductions: The use of iron (Fe) or tin(II) chloride (SnCl2) in acidic media provides a mild and classic method for reducing aromatic nitro groups while leaving aryl halides intact. commonorganicchemistry.com Zinc (Zn) powder in the presence of ammonium chloride or acetic acid is another viable option. commonorganicchemistry.comresearchgate.net
Catalytic Transfer Hydrogenation: This approach avoids the use of high-pressure hydrogen gas. A system employing hydrazine glyoxylate (B1226380) with a low-cost metal like magnesium or zinc powder can selectively and rapidly reduce aromatic nitro groups at room temperature. This method is noted for its efficiency and the absence of hydrogenolysis.
Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone is generally not effective for reducing aromatic nitro groups, its reactivity can be enhanced by combining it with transition metal salts. thieme-connect.com The NaBH₄-FeCl₂ system, for instance, has been shown to be highly chemoselective for nitro group reduction in the presence of sensitive functional groups like esters and, by extension, aryl halides. thieme-connect.comthieme-connect.com
Thiourea (B124793) Dioxide: In an alkaline medium (e.g., with sodium hydroxide), thiourea dioxide serves as an efficient and environmentally friendly reducing agent for converting N-substituted-2-nitroanilines to their corresponding diamines. researchgate.net This method is practical as the byproduct, urea (B33335), is easily separated. researchgate.net
Catalytic Hydrogenation: While catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) is a common method for nitro reduction, it can sometimes lead to dehalogenation. commonorganicchemistry.com The use of Raney nickel is often preferred for substrates containing chloro, bromo, or iodo substituents to minimize this side reaction. commonorganicchemistry.com
Interactive Table: Reagents for Selective Nitro Group Reduction
| Reagent System | Key Advantages | Potential Considerations |
|---|---|---|
| Fe / Acid (e.g., HCl, Acetic Acid) | Cost-effective, mild, tolerant of many functional groups. commonorganicchemistry.comresearchgate.net | Requires stoichiometric metal and acidic workup. |
| SnCl₂ / Acid | Mild conditions, good selectivity for nitro groups. commonorganicchemistry.com | Tin waste products can be problematic. |
| Hydrazine Glyoxylate / Mg or Zn | Rapid reaction at room temperature, avoids high-pressure H₂, no hydrogenolysis. | Hydrazine derivatives are toxic. |
| NaBH₄ / FeCl₂ | High chemoselectivity, mild, inexpensive. thieme-connect.comthieme-connect.com | Requires careful control of stoichiometry. |
| Thiourea Dioxide / NaOH | Environmentally friendly byproduct (urea), good yields. researchgate.net | Requires basic conditions. |
| H₂ / Raney Nickel | Effective for nitro reduction, less prone to dehalogenation than Pd/C. commonorganicchemistry.com | Requires handling of flammable H₂ gas and pyrophoric catalyst. |
The successful synthesis of 5-chloro-4-methyl-N1-phenylbenzene-1,2-diamine from this compound is a documented downstream application, underscoring the feasibility of this selective reduction. lookchem.com
Controlled Oxidation of the Aniline Core
The oxidation of the aniline core in substituted anilines is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. The electrochemical oxidation of aniline and its derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation. nih.gov The subsequent reaction pathway depends on factors such as the substitution pattern and the pH of the medium. nih.gov
For a secondary aniline like this compound, the initial step is the formation of the corresponding arylamino radical. The stability of this radical intermediate is influenced by the electronic properties of the substituents on the aromatic ring. acs.org
Common oxidizing agents and systems for anilines include:
Manganese Dioxide (MnO₂): This solid-phase oxidant can be used to oxidize substituted anilines. The reaction rates are strongly pH-dependent, increasing with lower pH. acs.org
Hydrogen Peroxide with Catalysts: Systems like hydrogen peroxide combined with methylrhenium trioxide (CH₃ReO₃) can effectively oxidize anilines. acs.org In the case of aniline itself, the major product is often nitrosobenzene. acs.org
Dichromates and Permanganates: Strong oxidizing agents like potassium permanganate (B83412) can lead to non-selective oxidation, potentially converting aniline to nitrobenzene (B124822). openaccessjournals.com Dichromates are also used to trigger the oxidation and polymerization of anilines. openaccessjournals.com
The rate of oxidation is highly sensitive to the substituents present. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as the nitro group in the target molecule, retard the rate of oxidation. epa.gov The electrochemical oxidation potential, a measure of the ease of oxidation, shifts to more positive values with electron-withdrawing substituents. nih.gov
Detailed Mechanistic Elucidation of Key Reaction Pathways
The presence of a chloro substituent on an aromatic ring activated by a nitro group makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. Mechanistic studies of analogous systems provide a detailed framework for understanding these transformations.
Kinetic Studies of Substitution Reactions and Reaction Rate Determination
The rate of reaction is governed by several factors:
Substituent Effects: The rate of substitution is significantly influenced by the electronic nature of substituents on the aniline nucleophile. Electron-releasing groups on the nucleophile enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. epa.gov This relationship is often quantified by the Hammett equation (log k = ρσ), where a negative value of the reaction constant (ρ) indicates that the reaction is favored by electron-donating substituents. For reactions of substituted anilines with 2-chloro-5-nitropyridine (B43025), ρ values were found to be negative, ranging from -1.63 to -0.90 depending on the solvent and temperature. researchgate.net
Temperature Dependence: The reaction rates follow the Arrhenius equation, with rates increasing at higher temperatures. ias.ac.in
Interactive Table: Representative Second-Order Rate Constants (k₂) for the Reaction of p-Substituted Anilines with 1-Chloro-2,4-dinitrobenzene in Ethanol (B145695) at 25°C
| Substituent (X) in X-C₆H₄NH₂ | k₂ (L mol⁻¹ s⁻¹) |
|---|---|
| p-OCH₃ | 0.23 |
| p-CH₃ | 0.051 |
| H | 0.012 |
| p-Cl | 0.0024 |
Data is illustrative and based on a model system to demonstrate kinetic trends.
Identification and Characterization of Reaction Intermediates
The accepted mechanism for SNAr reactions involves a two-step addition-elimination pathway. The key to this mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). libretexts.orgwikipedia.org
Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex.
The stability and even isolability of Meisenheimer complexes depend on the substrate and nucleophile. They are more stable when the aromatic ring contains multiple, strong electron-withdrawing groups and when a poor leaving group is present. bris.ac.uk While often transient, their existence is supported by spectroscopic evidence and, in some cases, direct isolation. bris.ac.ukacs.org
Analysis of Solvent Effects and Catalysis in Reaction Kinetics
The solvent plays a critical role in the kinetics of SNAr reactions by solvating the reactants and, more importantly, the charged transition state and Meisenheimer intermediate.
Solvent Polarity: An increase in solvent polarity generally leads to an increase in the reaction rate. Polar solvents, especially dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are effective at solvating the charged Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation. researchgate.net
Specific Solvation: Hydrogen bonding can also play a significant role. Protic solvents like alcohols can solvate the aniline nucleophile, potentially weakening intramolecular hydrogen bonding in the intermediate and affecting its nucleophilicity. researchgate.net
Base Catalysis: In some SNAr reactions, particularly with amine nucleophiles, the reaction can be catalyzed by a base. The base assists in the deprotonation of the zwitterionic intermediate that forms after the initial nucleophilic attack, facilitating the formation of the anionic Meisenheimer complex. However, base catalysis is not universally observed and depends on the specific reactants and solvent. For instance, the reaction of anilines with 2-chloro-5-nitropyridine in DMSO and DMF was found not to be base-catalyzed. researchgate.net
Isokinetic Relationships and Activation Parameters in Mechanistic Studies
Detailed mechanistic insights can be gained by studying the effect of temperature on reaction rates to determine the activation parameters: enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). ias.ac.in
Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur.
Entropy of Activation (ΔS‡): Reflects the change in order between the reactants and the transition state. For bimolecular reactions like the SNAr mechanism, ΔS‡ is typically large and negative, indicating the loss of translational and rotational freedom as two reactant molecules combine to form a single, more ordered transition state.
Interactive Table: Illustrative Activation Parameters for SNAr Reactions of Substituted Anilines
| Reaction System | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| Aniline + 2-chloro-5-nitropyridine (in DMSO) | 55.2 | -130 | 95.7 |
| p-Toluidine + 2-chloro-5-nitropyridine (in DMSO) | 51.5 | -135 | 93.3 |
Data is representative of typical values for such reactions and is based on model systems. researchgate.netresearchgate.net
The consistent values for ΔG‡ across a series of reactions, coupled with a linear isokinetic plot, provide strong evidence for a common reaction pathway for all members of the series. epa.gov
Theoretical and Computational Studies of 4 Chloro 5 Methyl 2 Nitro N Phenylaniline
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic structure and properties of 4-Chloro-5-methyl-2-nitro-N-phenylaniline. These computational methods provide a lens into the molecule's fundamental characteristics.
Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | ~ 4.0 eV | Reflects chemical stability and reactivity |
Note: The values presented are hypothetical and representative of similar aromatic nitro compounds.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization States
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution, hybridization, and bonding interactions within a molecule. mdpi.com By converting the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone-pair orbitals, NBO analysis offers insights into intramolecular interactions such as hyperconjugation and steric repulsion.
In this compound, NBO analysis would reveal the partial charges on each atom, highlighting the electron-withdrawing effects of the nitro and chloro groups and the electron-donating nature of the methyl and amino groups. This analysis would also detail the hybridization of the atoms, confirming the sp² character of the aromatic carbons and the sp³ or sp² character of the nitrogen atom in the amino group depending on its planarity. Furthermore, NBO can quantify the delocalization of electron density from the lone pair of the amino nitrogen into the aromatic ring and the nitro group, providing a measure of the resonance stabilization within the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are employed to explore these aspects.
Energy Landscape Mapping of Rotamers and Conformations
The presence of several single bonds in this compound allows for the existence of multiple rotational isomers, or rotamers. The most significant rotations would occur around the C-N bond connecting the two phenyl rings and the C-N bond of the nitro group. Mapping the potential energy surface by systematically rotating these bonds helps to identify the most stable, low-energy conformations. mdpi.com
Investigation of Intramolecular Hydrogen Bonding and Steric Effects
The molecular structure of this compound presents the possibility of an intramolecular hydrogen bond between the hydrogen atom of the N-phenylamino group and an oxygen atom of the ortho-nitro group. The formation of such a hydrogen bond would create a pseudo-six-membered ring, significantly stabilizing that particular conformation and restricting the rotational freedom around the C-N bond. nih.gov
However, the formation and strength of this hydrogen bond are subject to steric effects from the adjacent methyl group. The bulky methyl group at the 5-position could sterically hinder the optimal alignment required for a strong hydrogen bond. nih.gov Computational studies would be essential to determine the equilibrium geometry and the energetic favorability of the hydrogen-bonded conformer versus other non-bonded conformations. The balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric repulsions will ultimately dictate the preferred three-dimensional structure of the molecule.
Reaction Mechanism Modeling
A complete understanding of the formation of this compound would necessitate the modeling of its reaction mechanism. This would involve identifying the elementary steps of the synthesis and characterizing the transition states for each step.
Transition State Characterization for Elementary Reaction Steps
The synthesis of this compound likely involves a nucleophilic aromatic substitution or a related cross-coupling reaction. A crucial aspect of understanding the kinetics and feasibility of such a reaction is the characterization of its transition states. Theoretical calculations, typically employing Density Functional Theory (DFT), would be used to locate the geometry of these high-energy structures. Key parameters such as bond lengths and angles at the point of bond formation and breakage would be determined. Vibrational frequency analysis is then essential to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the reaction coordinate.
However, no specific studies detailing the transition state geometries, energies, or vibrational frequencies for the elementary steps leading to this compound have been reported.
Computational Prediction of Reaction Pathways and Energy Barriers
Building upon transition state analysis, computational chemistry can predict the most likely reaction pathways and their associated energy barriers. By mapping the potential energy surface of the reaction, chemists can visualize the energy changes as reactants are converted to products. This allows for the determination of activation energies, which are critical for predicting reaction rates. Different possible mechanistic pathways could be compared to determine the most energetically favorable route.
For this compound, this would involve modeling the approach of the reactants, the formation of any intermediates (such as a Meisenheimer complex in the case of nucleophilic aromatic substitution), and the final product formation. The influence of the chloro, methyl, and nitro substituents on the regioselectivity and the energy profile of the reaction would be a key focus. Unfortunately, specific computational data on these reaction pathways and energy barriers are not present in the available literature.
Computational Design and Predictive Modeling for Synthetic Research
Computational methods are increasingly used not only to understand existing reactions but also to design new synthetic routes and optimize reaction conditions.
In Silico Screening Methodologies for Exploring Structure-Reactivity Relationships
In silico screening involves the use of computational models to rapidly assess the properties of a large number of virtual compounds. For the synthesis of analogs of this compound, this could involve creating a virtual library of related reactants and using Quantitative Structure-Activity Relationship (QSAR) or other modeling techniques to predict their reactivity. Descriptors such as electronic properties (e.g., atomic charges, frontier molecular orbital energies) and steric parameters could be correlated with reaction outcomes. This would allow for the identification of substrates that are likely to lead to higher yields or improved selectivity.
While general QSAR studies on the toxicity and reactivity of nitroaromatic compounds and substituted anilines exist, a targeted in silico screening for structure-reactivity relationships in the synthesis of this compound has not been documented.
Predictive Modeling for Synthetic Accessibility and Yield Optimization
Advanced computational models, including machine learning algorithms, are being developed to predict the feasibility and yield of chemical reactions. These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, solvents, and the resulting yield. For a target molecule like this compound, such a model could be used to predict the optimal conditions (e.g., temperature, catalyst, solvent) to maximize the yield of the desired product and minimize the formation of byproducts.
The development and application of such a predictive model for the synthesis of this compound would require a substantial amount of experimental data for training and validation, which is currently not available in the public domain.
Advanced Analytical Methodologies for Structural and Mechanistic Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to molecular characterization. Different regions of the electromagnetic spectrum provide specific information about a molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons. For 4-Chloro-5-methyl-2-nitro-N-phenylaniline, the spectrum would show distinct signals for the aromatic protons on both phenyl rings, the N-H proton, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents (nitro, chloro, and amino groups). For instance, the protons on the nitro-substituted ring would be expected to appear at a lower field (higher ppm) due to the electron-withdrawing nature of the nitro group. The N-H proton would likely appear as a broad singlet, and the methyl group as a sharp singlet.
¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. The spectrum for the title compound would be expected to show 13 distinct signals, corresponding to each carbon atom in the molecule (unless symmetry or coincidental overlap occurs). The chemical shifts of the aromatic carbons are particularly informative, with carbons attached to the electron-withdrawing nitro and chloro groups being shifted downfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~2.3 | ~20 |
| C1-NH | - | ~145 |
| C2-NO₂ | - | ~140 |
| C3-H | ~8.0 | ~135 |
| C4-Cl | - | ~128 |
| C5-CH₃ | - | ~138 |
| C6-H | ~7.0 | ~125 |
| N-H | ~9.5 (broad) | - |
| C1' | - | ~142 |
| C2'/C6' | ~7.2 (doublet) | ~118 |
| C3'/C5' | ~7.4 (triplet) | ~130 |
| C4' | ~7.1 (triplet) | ~122 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp peak around 3350-3450 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. Strong, distinct bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C-Cl stretching would be observed in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3350 - 3450 | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |
| C-H (Methyl) | Stretching | 2850 - 2960 | Moderate |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | Moderate |
| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |
| C-N | Stretching | 1250 - 1350 | Moderate |
| C-Cl | Stretching | 600 - 800 | Moderate |
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a molecule.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙). This allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₁ClN₂O₂.
Fragmentation Analysis: The mass spectrum also reveals characteristic fragmentation patterns. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂), the chlorine atom (Cl), or cleavage of the C-N bond connecting the two aromatic rings. Analyzing these fragments helps to piece together the molecular structure.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z (Monoisotopic) | Description |
| [M]⁺˙ | C₁₃H₁₁³⁵ClN₂O₂ | 262.05 | Molecular Ion |
| [M+2]⁺˙ | C₁₃H₁₁³⁷ClN₂O₂ | 264.05 | Isotope peak due to ³⁷Cl |
| [M-NO₂]⁺ | C₁₃H₁₁ClN | 216.06 | Loss of nitro group |
| [M-Cl]⁺ | C₁₃H₁₁N₂O₂ | 227.08 | Loss of chlorine atom |
| [C₆H₅N]⁺ | C₆H₅N | 91.04 | Cleavage resulting in aniline (B41778) fragment |
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule.
UV-Vis Spectroscopy: The electronic spectrum of this compound would be expected to show strong absorption bands in the UV-Vis region. These absorptions correspond to π→π* and n→π* transitions within the conjugated system formed by the two phenyl rings and the nitro group. The presence of the auxochromic amino group and the chromophoric nitro group would likely result in significant absorption in the 300-400 nm range, giving the compound a distinct color (likely yellow or orange).
X-ray Diffraction for Solid-State Structure Analysis
While spectroscopic methods reveal the structure in solution, X-ray diffraction provides the definitive solid-state structure.
Growing a suitable single crystal of the compound allows for analysis by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity established by NMR. Furthermore, it reveals the three-dimensional arrangement of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., involving the N-H and nitro groups) and π-π stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the material.
Powder X-ray Diffraction for Polymorphism and Phase Identification
In a study on 2-Chloro-5-nitroaniline, the crystal structure was determined to be monoclinic with the space group P2₁/n. researchgate.net The detailed crystallographic data obtained from single-crystal X-ray diffraction, which provides the fundamental basis for a PXRD pattern, allows for the unambiguous identification of this specific crystalline phase. Any variations in the synthetic or purification process that might lead to different crystalline forms (polymorphs) of this compound would be readily detectable by PXRD as distinct diffraction patterns. Each polymorph would exhibit a unique set of diffraction peaks at characteristic 2θ angles, serving as a fingerprint for that particular solid-state form. Therefore, PXRD is an indispensable tool for quality control, ensuring batch-to-batch consistency of the crystalline phase of this compound.
Table 1: Illustrative Crystal Data for a Related Substituted Nitroaniline
| Parameter | Value (for 2-Chloro-5-nitroaniline) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.6233 (10) |
| b (Å) | 3.7445 (3) |
| c (Å) | 13.6420 (9) |
| β (°) | 90.00 |
| V (ų) | 695.58 (9) |
| Z | 4 |
| Source: | researchgate.net |
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are paramount for assessing the purity of this compound and for analyzing complex mixtures that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC, typically employing a C18 (ODS) column, is a common approach for separating aniline derivatives. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
The retention time of this compound in a reversed-phase system is influenced by its substituents. The phenyl and methyl groups increase its hydrophobicity, leading to stronger retention, while the nitro and amino groups add polarity. The position of these substituents also plays a crucial role in the molecule's interaction with the stationary phase. For instance, studies on substituted anilines have shown that the retention times of isomers can vary significantly. researchgate.net
A typical HPLC method for purity assessment would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. A gradient elution, starting with a higher polarity mobile phase (e.g., a high percentage of water with a small amount of organic modifier like acetonitrile (B52724) or methanol) and gradually increasing the organic modifier content, would be employed to elute the target compound and any impurities. Detection is commonly performed using a UV-Vis detector, as the nitro and aromatic functionalities of the molecule are strong chromophores. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks.
Table 2: Representative Retention Times of Substituted Anilines on an ODS Column
| Compound | Retention Time (min) |
| Aniline | ~3.5 |
| 2-Methylaniline | ~4.2 |
| 3-Methylaniline | ~4.5 |
| 4-Methylaniline | ~4.3 |
| 2-Chloroaniline | ~5.0 |
| 3-Chloroaniline | ~5.3 |
| 4-Chloroaniline | ~5.2 |
| Data interpreted from graphical representations in source researchgate.net |
This table illustrates how the type and position of substituents affect retention time, providing a basis for predicting the chromatographic behavior of this compound.
Gas Chromatography (GC) for Volatile Product Analysis and Reaction Progress Monitoring
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline derivatives can be challenging to analyze by GC due to their polarity and potential for thermal degradation, this method can be valuable for monitoring the presence of volatile starting materials or by-products in the synthesis of this compound.
Successful GC analysis of nitroanilines often requires careful optimization of the analytical conditions to prevent peak tailing and analyte degradation. This includes using an inert GC system, including the injection port liner and the column itself. chemscene.com Capillary columns with a non-polar or mid-polar stationary phase are typically employed. In some cases, derivatization of the aniline functionality may be necessary to improve its volatility and thermal stability. epa.gov
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and extracted. The organic extract can then be injected into the GC to quantify the consumption of starting materials and the formation of the product, provided it is sufficiently volatile and stable under the GC conditions.
Advanced Separation Protocols for Complex Reaction Mixtures
The synthesis of this compound can potentially lead to the formation of a complex mixture of isomers and side-products. Advanced separation protocols may be necessary to resolve and identify all components. One such approach is the use of different stationary phase selectivities in HPLC. While a C18 column separates primarily based on hydrophobicity, a phenyl-hexyl or a polar-embedded group column can offer alternative selectivities based on π-π and dipole-dipole interactions, which can be effective in separating positional isomers. nih.gov
For particularly complex mixtures, two-dimensional liquid chromatography (2D-LC) can be employed. In this technique, a fraction from the first dimension of separation is transferred to a second column with a different stationary phase for further separation. This significantly increases the peak capacity and allows for the resolution of co-eluting components. Another advanced technique is HPLC coupled with mass spectrometry (HPLC-MS), which not only separates the components of the mixture but also provides mass information for each component, aiding in their identification. nih.gov
Electrochemical Techniques for Redox Behavior Analysis
Electrochemical techniques provide valuable insights into the redox properties of molecules, which is particularly relevant for compounds containing electroactive groups like the nitro functionality in this compound.
Cyclic Voltammetry for Oxidation-Reduction Potentials and Electron Transfer Processes
Cyclic Voltammetry (CV) is a potent electrochemical technique for studying the redox behavior of a compound. For this compound, CV can be used to determine its oxidation and reduction potentials, providing information about the ease with which it can lose or gain electrons.
The electrochemical behavior of this molecule is expected to be dominated by the reduction of the nitro group and the oxidation of the aniline nitrogen. The reduction of nitroaromatic compounds typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a radical anion. bldpharm.com The potential at which this occurs is influenced by the other substituents on the aromatic ring. Electron-withdrawing groups, like the chloro and the second aromatic ring, are expected to make the reduction more favorable (occur at a less negative potential).
The oxidation of the diphenylamine (B1679370) moiety is also a key electrochemical process. The presence of the electron-donating methyl group would be expected to make the oxidation easier (occur at a less positive potential), while the electron-withdrawing nitro and chloro groups would have the opposite effect.
Table 3: One-Electron Reduction Potentials for para-Substituted Nitrobenzene (B124822) Derivatives
| Substituent | Reduction Potential (V vs. SCE) |
| -H | -1.15 |
| -CH₃ | -1.22 |
| -Cl | -1.06 |
| -Br | -1.04 |
| -CN | -0.90 |
| Data from researchgate.net, measured in CH₃CN with Bu₄NPF₆ as supporting electrolyte. |
This data for simpler nitroaromatics demonstrates how substituents influence the reduction potential, providing a framework for understanding the redox behavior of the more complex this compound. The combination of substituents in the target molecule will result in a unique set of redox potentials that can be precisely determined using cyclic voltammetry.
Electrochemical Impedance Spectroscopy for Charge Transfer Characteristics and Surface Modification Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interfacial properties of electrochemical systems. By applying a small amplitude AC potential or current signal over a wide range of frequencies, EIS can decouple and analyze various processes occurring at the electrode-electrolyte interface, such as charge transfer, diffusion, and capacitance. For a molecule like this compound, EIS offers a detailed window into its electronic behavior, its interaction with electrode surfaces, and the properties of any films formed through processes like electropolymerization.
The core of an EIS measurement is the impedance (Z), the frequency-dependent opposition to the flow of alternating current. It is a complex quantity, comprising a real part (Z') and an imaginary part (Z''). The data is typically visualized in a Nyquist plot (Z'' vs. Z') or Bode plots (impedance magnitude |Z| and phase angle vs. frequency). The shape of the Nyquist plot provides qualitative and quantitative information about the electrochemical processes. A typical plot for a simple redox process features a semicircle at high frequencies, corresponding to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), followed by a straight line at low frequencies (the Warburg element), which is characteristic of diffusion-limited processes. nih.gov
For this compound, the analysis would focus on the electron transfer kinetics between the molecule and the electrode. The nitro group (-NO2) is strongly electron-withdrawing and electroactive, while the chloro (-Cl) and methyl (-CH3) groups, along with the N-phenyl group, modulate the electronic structure of the molecule. These substituents influence the ease with which the molecule can be oxidized or reduced at an electrode surface. The charge transfer resistance (Rct), determined from the diameter of the semicircle in the Nyquist plot, is inversely proportional to the rate of electron transfer. A smaller Rct value indicates faster kinetics, suggesting that the molecular structure readily facilitates electron exchange with the electrode. nih.gov
Furthermore, molecules like diphenylamine, which shares a structural backbone with N-phenylaniline, can undergo electropolymerization to form a conductive polymer film on the electrode surface. researchgate.netmdpi.com It is conceivable that this compound could also form a polymer or be adsorbed onto an electrode, thereby modifying the surface. EIS is exceptionally well-suited to characterize such modified surfaces. The formation of a film introduces new resistive and capacitive elements to the system, which are reflected in the impedance spectra. For instance, the growth of a polymer film would typically lead to an increase in the charge transfer resistance, as the film can act as a barrier to electron transfer between the electrode and a redox probe in the electrolyte. mdpi.com
The analysis of impedance data is commonly performed by fitting the experimental data to an equivalent electrical circuit model. Each component in the circuit corresponds to a specific physical or chemical process at the interface. A simplified Randles circuit, for example, includes the solution resistance (Rs), the double-layer capacitance (Cdl), the charge transfer resistance (Rct), and a Warburg element (W) for diffusion. By fitting the EIS data to this model, quantitative values for these parameters can be extracted.
Below is a hypothetical data table illustrating the kind of parameters that could be obtained from an EIS study of this compound on a glassy carbon electrode in an electrolyte solution, both before and after a potential surface modification process like electropolymerization.
| Condition | Solution Resistance (Rs) [Ω] | Charge Transfer Resistance (Rct) [kΩ] | Double-Layer Capacitance (Cdl) [µF] | Notes |
|---|---|---|---|---|
| Bare Electrode in Electrolyte | 55.2 | 15.8 | 1.2 | Baseline measurement of the unmodified electrode. |
| Electrode with Adsorbed Monolayer | 56.1 | 45.3 | 0.9 | Increased Rct suggests partial blocking of the electrode surface. |
| Electrode with Polymer Film | 58.4 | 120.7 | 5.5 | Significant increase in Rct and Cdl, indicative of a dielectric film with some porosity. |
This data illustrates how Rct values would be expected to increase as the electrode surface is modified with layers of this compound, reflecting a greater impedance to charge transfer. mdpi.com Such studies are crucial for understanding the fundamental electrochemical properties of the compound and for evaluating its potential use in applications where surface modification is key, such as in the development of chemical sensors or corrosion-resistant coatings. rsc.orgresearchgate.net
Applications of 4 Chloro 5 Methyl 2 Nitro N Phenylaniline in Advanced Chemical Research and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The specific arrangement of functional groups on the aniline (B41778) ring of 4-Chloro-5-methyl-2-nitro-N-phenylaniline dictates its reactivity, positioning it as a strategic precursor for more complex molecules. The presence of the nitro group ortho to the amine linkage is particularly significant, as it can be chemically transformed to enable further synthetic steps, most notably cyclization reactions.
Precursor to Dyes, Pigments, and Specialty Chemicals
Substituted nitroanilines and diphenylamines are foundational components in the synthesis of various colorants, particularly disperse dyes used for coloring synthetic fibers like polyester. slideshare.netgoogle.comijirset.com The chromophoric system, composed of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating auxochrome), is responsible for the color of these dyes. The general manufacturing process for azo disperse dyes involves the diazotization of a primary aromatic amine (the base), followed by a coupling reaction with a suitable coupling agent. slideshare.netijirset.com
While specific dyes originating directly from this compound are not extensively documented in public literature, its structural features align with those of known dye precursors. For instance, nitrodiphenylamines are patented intermediates for yellow to red disperse dyes. google.com Furthermore, the reduction of related nitroanilines yields phenylenediamines, which are themselves crucial intermediates for dyes and high-performance organic pigments. google.com The specific combination of chloro, methyl, and nitro groups on the this compound scaffold allows for the fine-tuning of the resulting dye's properties, such as shade, lightfastness, and affinity for specific fibers.
Building Block for Heterocyclic Compounds and Diverse Molecular Scaffolds
A primary application of this compound is as a precursor for the synthesis of substituted benzimidazoles. stanford.edu Benzimidazoles are a critical class of heterocyclic compounds found in a wide range of pharmacologically active molecules, including antimicrobial and anticancer agents. nih.govnih.govrrpharmacology.ru
The synthetic pathway involves the chemical reduction of the nitro group at the 2-position of the diphenylamine (B1679370) to an amino group. This transformation yields the corresponding diamine, 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine (CAS 861519-25-7). acs.orgbldpharm.com This ortho-phenylenediamine derivative is the key building block for the benzimidazole (B57391) core. The formation of the benzimidazole ring is then typically achieved through a condensation reaction of the diamine with various reagents, such as aldehydes or carboxylic acids, which introduces further diversity into the final molecular scaffold. nih.govrsc.org
For example, chemical suppliers list the diamine derivative of the closely related isomer, 5-chloro-4-methyl-2-nitro-N-phenylaniline, as a direct precursor to complex benzimidazole structures like 1-(6-chloro-5-methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide, highlighting the role of these nitro-amines in constructing intricate, multi-ring systems for research in medicinal chemistry. acs.org
| Starting Material | Key Intermediate | Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|---|
| This compound | 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine | Nitro Group Reduction | Substituted Benzimidazole | stanford.eduacs.orgbldpharm.com |
Contributions to Advanced Materials Development
The utility of this compound extends beyond small-molecule synthesis into the realm of materials science, where its derivatives can be incorporated into polymers to create functional materials with tailored properties.
Incorporation into Polymer Backbones for Functional Materials
The most significant contribution in this area is through the diamine intermediate, 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine. Aromatic diamines are essential monomers for the production of high-performance polymers such as polyimides and polyamides (aramids). researchgate.netkoreascience.kr These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace and electronics industries. koreascience.kr
The synthesis of polyimides involves a polycondensation reaction between an aromatic diamine and a tetracarboxylic dianhydride. google.com The resulting polymer's properties are directly influenced by the structure of the diamine monomer. A patent for a structurally similar compound, 5-chloro-2-methyl-1,4-phenylenediamine, explicitly notes its use as a raw material for preparing polyimides and high-performance polyamide fibers. google.com By extension, this compound serves as a precursor to a diamine monomer that can be used to impart specific characteristics, such as solubility, rigidity, and thermal behavior, to the final polymer backbone.
| Precursor Compound | Derived Monomer | Polymer Class | Key Application | Reference |
|---|---|---|---|---|
| This compound | 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine | Polyimides, Polyamides | High-performance films, fibers, engineering plastics | google.comresearchgate.netkoreascience.kr |
Design of Molecular Components for Electronic or Optical Applications
The inherent electronic characteristics of this compound make it and its derivatives interesting candidates for the design of materials with specific electronic or optical functions. The diphenylamine framework is a known structural motif in materials developed for charge-transporting applications. stanford.edursc.org Simultaneously, the nitro group is a potent electron-withdrawing group, which can create significant dipole moments within a molecule.
This combination of a charge-carrying backbone and a strong polarizing group is a hallmark of molecules designed for nonlinear optical (NLO) applications. nih.govfrontiersin.org NLO materials are crucial for technologies like optical data storage and signal processing. Furthermore, the donor-acceptor nature of the substituted diphenylamine structure can lead to intramolecular charge-transfer transitions, which are responsible for the absorption of light, including in the near-infrared spectrum. acs.org This property is exploited in the design of molecules for applications such as photothermal therapy. acs.org Therefore, this compound serves as a valuable molecular scaffold for research into new materials for optoelectronics.
Interdisciplinary Research Contributions
The applications of this compound highlight its role at the intersection of several scientific disciplines.
Organic Synthesis and Medicinal Chemistry: Its use as a precursor to complex benzimidazoles directly links synthetic chemistry with medicinal research, providing pathways to new potential therapeutic agents. nih.govnih.gov
Chemistry and Materials Science: Its function as a source for diamine monomers connects the synthesis of small organic molecules to the development of advanced, high-performance polymers like polyimides, which have widespread engineering applications. google.comkoreascience.kr
Chemistry, Physics, and Electronics: The potential for its derivatives to be used in electronic and optical materials demonstrates the synergy between chemical structure design and the physical properties required for next-generation electronic devices, such as those involving charge transport and nonlinear optics. acs.orgrsc.orgnih.gov
Table of Mentioned Compounds
| Compound Name | CAS Number | Role |
|---|---|---|
| This compound | Not explicitly found; isomer is 1268713-33-2 | Subject of article; key intermediate |
| 5-chloro-4-methyl-2-nitro-N-phenylaniline | 1268713-33-2 | Structural isomer of the title compound |
| 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine | 861519-25-7 | Key diamine intermediate for heterocycles and polymers |
| 5-Chloro-2-nitrodiphenylamine | 25781-92-4 | Related intermediate for benzimidazoles |
| 5-chloro-2-methyl-1,4-phenylenediamine | Not explicitly found | Related diamine for dyes and polymers |
| 1-(6-chloro-5-methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide | Not explicitly found | Example of a complex heterocyclic product |
Utilization in Chemical Probe Development for Investigating Molecular Interactions (Focus on chemical synthesis and structural design aspects)
Chemical probes are essential tools in chemical biology for the study of biomolecular interactions and cellular processes. The structural framework of this compound makes it an intriguing scaffold for the design and synthesis of novel chemical probes.
The synthesis of probes based on this compound would likely leverage the reactivity of its functional groups. The secondary amine (-NH-) group is a key site for modification. It can be acylated, alkylated, or coupled with other molecules of interest, such as fluorophores, biotin (B1667282) tags, or reactive groups for covalent labeling of target proteins. For instance, the amine could be reacted with an activated carboxylic acid or an isocyanate of a reporter molecule to form an amide or urea (B33335) linkage, respectively. This modular synthesis approach allows for the systematic variation of the probe's structure to optimize its binding affinity and selectivity for a particular biological target.
The nitro group (-NO₂) and the chloro (-Cl) atom also play crucial roles in the structural design of probes. The electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic system, potentially affecting binding interactions such as pi-stacking with aromatic residues in a protein's binding pocket. Furthermore, the nitro group can be chemically reduced to an amino group, providing another handle for further functionalization, thereby enabling the creation of probes with different properties or for tandem applications. The chlorine atom can also be a site for nucleophilic aromatic substitution under specific conditions, offering another avenue for structural diversification.
| Functional Group | Potential Role in Chemical Probe Design | Type of Modification |
| Secondary Amine (-NH-) | Primary site for attachment of reporter groups or reactive moieties. | Acylation, Alkylation, Arylation |
| Nitro Group (-NO₂) | Influences electronic properties; can be reduced to an amine for further functionalization. | Reduction to amine |
| Chloro Group (-Cl) | Can participate in nucleophilic aromatic substitution; influences electronics. | Nucleophilic Aromatic Substitution |
| Methyl Group (-CH₃) | Provides steric bulk and hydrophobicity to fine-tune binding interactions. | N/A (structural feature) |
| Phenyl Rings | Core scaffold for pi-stacking interactions with biological targets. | N/A (structural feature) |
Functionalization of Surfaces and Nanomaterials for Specific Chemical Applications
The modification of surfaces and nanomaterials is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for applications in catalysis, sensing, and biomedical devices. This compound can be utilized as a functionalizing agent to impart specific chemical characteristics to a variety of substrates.
The primary method for attaching this molecule to a surface would involve leveraging its reactive functional groups. For surfaces rich in hydroxyl (-OH) or carboxyl (-COOH) groups, such as silica, glass, or certain polymers, the secondary amine of this compound can be used for covalent attachment. This can be achieved through coupling reactions, for example, by first activating the surface carboxyl groups with a carbodiimide (B86325) reagent and then reacting them with the amine to form a stable amide bond.
Alternatively, the aromatic rings of the compound can interact with surfaces through non-covalent interactions like pi-stacking, particularly on graphitic materials such as graphene or carbon nanotubes. This method of functionalization preserves the intrinsic electronic properties of the nanomaterial while exposing the functional groups of the aniline derivative on the surface.
Once anchored to a surface or nanomaterial, the exposed nitro group of this compound can serve as a versatile chemical handle. For example, the nitro group can be electrochemically or chemically reduced to an amine. This newly formed primary amine can then be used for subsequent chemical transformations, such as the immobilization of enzymes, antibodies, or other biomolecules for biosensor development. It could also be used to anchor metal nanoparticles for catalytic applications.
| Material Type | Functionalization Strategy | Potential Application |
| Silica or Glass Surfaces | Covalent attachment via the secondary amine to surface hydroxyl groups (after surface modification). | Creation of chemically modified stationary phases for chromatography. |
| Gold Nanoparticles | Potential for coordination through the nitrogen or sulfur (if modified) atoms. | Development of novel sensors or catalytic systems. |
| Graphene/Carbon Nanotubes | Non-covalent pi-stacking of the aromatic rings on the graphitic surface. | Modification of electronic properties or as a platform for further functionalization. |
| Polymer Surfaces | Covalent bonding to functional groups on the polymer backbone. | Imparting specific chemical reactivity or biocompatibility. |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy
Furthermore, the principles of atom economy will drive the exploration of catalytic C-H activation and amination reactions. Transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biarylamines, could be adapted for the selective construction of the N-phenylaniline core. The challenge will be to achieve high regioselectivity in the presence of multiple reactive sites on the aromatic rings. The development of novel ligand systems that can precisely control the catalytic activity and selectivity will be paramount.
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The electronic properties of 4-Chloro-5-methyl-2-nitro-N-phenylaniline, influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl and amino groups, suggest a rich and complex reactivity profile. Future research is expected to move beyond predictable transformations and explore unconventional reactivity patterns. This could involve the selective reduction of the nitro group to open up new avenues for derivatization, or the activation of specific C-H bonds for novel functionalization.
The catalytic transformation of the chloro-substituent through advanced cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, could lead to a diverse library of derivatives with tailored electronic and steric properties. Moreover, the exploration of photocatalytic or electrochemical methods could unveil novel reaction pathways that are not accessible through traditional thermal methods, potentially leading to the discovery of unprecedented molecular architectures and functionalities.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
The era of "big data" and artificial intelligence is beginning to make a significant impact on chemical research. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the discovery and development of new molecules and synthetic routes. nih.govmdpi.comnih.gov In the context of this compound, ML algorithms could be trained on existing databases of related compounds to predict its physicochemical properties, potential biological activities, and spectroscopic signatures.
Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Studies and Reaction Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and improving yields and selectivity. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, are invaluable tools for real-time reaction monitoring. spectroscopyonline.comresearchgate.netyoutube.com These techniques allow researchers to observe the formation of intermediates, track the consumption of reactants, and gain insights into the kinetics and mechanism of a reaction as it happens.
For the synthesis of this compound, in-situ FTIR could be employed to monitor the progress of nitration or amination reactions, providing crucial data for process optimization. rsc.org For instance, the nitration of a precursor could be monitored to ensure the desired degree of substitution and to avoid the formation of unwanted byproducts. The application of these techniques will lead to a more profound understanding of the underlying chemical processes and facilitate the development of more robust and efficient synthetic protocols.
Supramolecular Assembly and Crystal Engineering of Derivatives for Functional Architectures
The ability of molecules to self-assemble into well-defined supramolecular structures is the foundation of bottom-up nanotechnology. The functional groups present in this compound, particularly the nitro and amino groups, are capable of forming strong intermolecular interactions, such as hydrogen bonds and π-π stacking. This makes its derivatives promising candidates for the construction of functional supramolecular assemblies. researchgate.net
Through the principles of crystal engineering, it may be possible to design and synthesize derivatives that self-assemble into specific crystalline architectures with desired properties, such as nonlinear optical activity, porosity for gas storage, or semiconductivity for electronic applications. Research into the supramolecular assembly of quinoxaline (B1680401) frameworks containing nitro groups has demonstrated the potential for creating fluorescent sensors for volatile organic compounds. nih.gov Similar strategies could be applied to derivatives of this compound to develop novel sensors and functional materials. The exploration of their assembly on surfaces, as demonstrated with anilino-nitroazobenzene on gold, could also lead to the development of molecular switches and other nanoscale devices. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-5-methyl-2-nitro-N-phenylaniline, and how do reaction conditions influence yield?
- Methodology :
-
Stepwise synthesis : Start with chlorination and nitration of a methyl-substituted aniline precursor. For example, use chlorosulfonic acid for chlorination (e.g., 90% yield in analogous reactions) and mixed acid (HNO₃/H₂SO₄) for nitration.
-
Coupling reactions : Introduce the phenyl group via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts and ligands (e.g., XPhos) in toluene at reflux .
-
Key factors : Solvent polarity (DCM vs. DMSO), temperature control (reflux vs. RT), and stoichiometric ratios (amine/chloro precursor) critically impact purity and yield.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Chlorosulfonic acid, RT | 90 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 72–98 | |
| Coupling | Pd(OAc)₂, XPhos, K₂CO₃, toluene, 110°C | 47–98 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology :
- NMR spectroscopy : Analyze -NMR for aromatic proton splitting patterns (e.g., para-substituted nitro groups show distinct deshielding). -NMR confirms methyl and chloro positions via chemical shifts (~20 ppm for CH₃, ~125 ppm for aromatic C-Cl) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₀ClN₃O₂) and detects isotopic patterns for chlorine .
- X-ray crystallography : Resolves nitro group orientation and steric effects from the methyl substituent .
Advanced Research Questions
Q. What strategies address contradictory data on the reactivity of the nitro group in substituted anilines?
- Methodology :
-
Competitive reduction studies : Compare catalytic hydrogenation (H₂/Pd-C) vs. Fe/HCl for nitro-to-amine conversion. Monitor intermediates via TLC or HPLC .
-
DFT calculations : Model electronic effects of chloro and methyl groups on nitro group electrophilicity. Use Gaussian or ORCA software to predict regioselectivity in substitution reactions .
-
Case study : In 4-Chloro-N-ethyl-2-nitroaniline, ethylation reduces nitro group reactivity by steric hindrance, requiring harsher conditions (e.g., NaNO₂/HCl at 50°C) .
- Data Table :
| Substrate | Reduction Method | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-Chloro-5-methyl-2-nitroaniline | H₂/Pd-C, EtOH | 6 | 85 |
| N-Ethyl derivative | Fe/HCl, 70°C | 12 | 62 |
Q. How can the biological activity of this compound be systematically evaluated in drug discovery pipelines?
- Methodology :
- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) or enzyme inhibition (e.g., COX-2). Use dose-response curves (IC₅₀) and positive controls (e.g., ciprofloxacin) .
- SAR studies : Modify substituents (e.g., replace chloro with fluoro) and correlate logP values with membrane permeability. Computational tools like Schrödinger’s QikProp predict ADME properties .
- Toxicity profiling : Conduct MTT assays on mammalian cell lines (e.g., HEK-293) to assess cytotoxicity. Compare with structurally similar compounds (e.g., 5-Chloro-2-nitro-N-phenylaniline) .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Methodology :
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate byproducts (e.g., di-nitrated isomers). Calibrate with reference standards .
- GC-MS : Detect volatile impurities (e.g., residual solvents like DCM) with headspace sampling. Limit of detection (LOD) < 10 ppm ensures compliance with ICH guidelines .
- Case study : In 4-Chloro-2-methyl-5-nitroquinoline, residual chlorosulfonic acid (<0.5%) was quantified via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
